![molecular formula C9H5ClO2S B1588672 6-Chloro-1-benzothiophene-2-carboxylic acid CAS No. 26018-73-5](/img/structure/B1588672.png)
6-Chloro-1-benzothiophene-2-carboxylic acid
Overview
Description
6-Chloro-1-benzothiophene-2-carboxylic acid (6-Cl-BT-2-COOH) is an organic compound belonging to the family of benzothiophene carboxylic acids. It has a wide range of applications in the fields of organic synthesis, drug development and medicinal chemistry. 6-Cl-BT-2-COOH is a versatile building block for the synthesis of various compounds and materials. It is also used in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).
Scientific Research Applications
Organic Synthesis
6-Chloro-1-benzothiophene-2-carboxylic acid: is a valuable building block in organic synthesis. Its carboxylic acid group is highly reactive and can participate in various chemical reactions, such as substitution, elimination, and coupling. This makes it an essential compound for synthesizing small molecules and macromolecules that are pivotal in developing pharmaceuticals .
Nanotechnology
In the field of nanotechnology, 6-Chloro-1-benzothiophene-2-carboxylic acid can be used to modify the surface of nanoparticles. This modification improves the dispersion of nanoparticles in polar solvents like water and alcohols, which is crucial for creating uniform nanocomposites for various applications, including medical imaging and targeted drug delivery .
Polymer Chemistry
This compound serves as a monomer or an additive in polymer chemistry. It can be polymerized or copolymerized to create synthetic polymers with specific properties, such as increased strength or enhanced thermal stability. These polymers have applications in various industries, from automotive to consumer goods .
Pharmaceutical Research
6-Chloro-1-benzothiophene-2-carboxylic acid: is instrumental in pharmaceutical research. It’s used to synthesize new drug candidates, particularly those that can interact with biological systems through hydrogen bonding due to the presence of the carboxylic acid group. This interaction is key in drug design for improving the efficacy and selectivity of pharmaceuticals .
Agrochemical Production
In agrochemical production, this compound is used to create herbicides and pesticides. Its chemical structure allows for the synthesis of compounds that can target specific pests or weeds without harming crops or the environment .
Dyestuff Industry
The dyestuff industry benefits from 6-Chloro-1-benzothiophene-2-carboxylic acid as it’s used to synthesize dyes and pigments. These dyes have applications in textiles, inks, and coatings, providing colorfastness and resistance to various environmental factors .
properties
IUPAC Name |
6-chloro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAGKGZNBMZOLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428000 | |
Record name | 6-Chloro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-benzothiophene-2-carboxylic acid | |
CAS RN |
26018-73-5 | |
Record name | 6-Chlorobenzo[b]thiophene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26018-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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